molecular formula C15H17N5O3S B280044 N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA

N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA

Cat. No.: B280044
M. Wt: 347.4 g/mol
InChI Key: FIEJXNVXERMXSI-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the nitrated phenyl compound with an isothiocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Thiourea derivatives with different substituents.

    Hydrolysis: Corresponding amines and carbonyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA depends on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with a phenyl group.

    N-(2,4-Dimethylphenyl)thiourea: Similar structure but lacks the nitro and pyrazole groups.

    N-(2,4-Dimethyl-6-nitrophenyl)thiourea: Lacks the pyrazole group.

Uniqueness

N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is unique due to the presence of both the nitrophenyl and pyrazole groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to simpler thiourea derivatives.

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N5O3S/c1-4-19-8-11(7-16-19)14(21)18-15(24)17-13-10(3)5-9(2)6-12(13)20(22)23/h5-8H,4H2,1-3H3,(H2,17,18,21,24)

InChI Key

FIEJXNVXERMXSI-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2[N+](=O)[O-])C)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

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